molecular formula C11H5ClN2O B6278130 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one CAS No. 2053898-74-9

2-chloro-9H-indeno[2,1-d]pyrimidin-9-one

Cat. No. B6278130
CAS RN: 2053898-74-9
M. Wt: 216.6
InChI Key:
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Description

2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one (2C9HIP) is a heterocyclic compound that has been studied extensively for its scientific research applications. It is an important component of many organic compounds, and its unique chemical structure makes it a valuable tool for chemists and biologists.

Mechanism of Action

The mechanism of action of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one is not yet fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells, causing a conformational change in the receptor, which then triggers a cascade of events that leads to the desired biological effect.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, as well as an inhibitor of the enzyme tyrosine kinase, which is involved in cell growth and differentiation. Additionally, it has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Advantages and Limitations for Lab Experiments

2-chloro-9H-indeno[2,1-d]pyrimidin-9-one is a relatively easy compound to synthesize and use in laboratory experiments. It is also a relatively stable compound, which makes it well-suited for use in a variety of laboratory conditions. However, it is important to note that the compound is not water-soluble, which can make it difficult to work with in certain experiments. Additionally, it is important to note that the compound can be toxic if ingested, and so proper safety precautions should be taken when working with it in the laboratory.

Future Directions

The potential applications of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one are vast and diverse. In the future, it is likely that the compound will be used in the development of new pharmaceuticals, as well as in the development of new materials. Additionally, it is likely that the compound will be used to create new catalysts and to explore new pathways for organic synthesis. Finally, it is possible that the compound could be used to develop new treatments for a variety of diseases, including cancer and other diseases related to inflammation.

Synthesis Methods

2-chloro-9H-indeno[2,1-d]pyrimidin-9-one can be synthesized using a variety of methods. One of the most common is the reduction of this compound with sodium borohydride. This method is simple and efficient and yields a high yield of product. Other methods of synthesis include the use of a palladium catalyst, the use of a microwave-assisted reaction, and the use of a palladium-catalyzed reaction.

Scientific Research Applications

2-chloro-9H-indeno[2,1-d]pyrimidin-9-one has been used in a wide range of scientific research applications, including drug discovery, organic synthesis, and catalysis. It has also been used in the development of new materials, such as polymers, and in the production of pharmaceuticals. Additionally, it has been used in the synthesis of other heterocyclic compounds, such as indolizines and pyrroles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one involves the condensation of 2-chloro-1H-indene-1,3(2H)-dione with 2-aminopyrimidine in the presence of a base.", "Starting Materials": [ "2-chloro-1H-indene-1,3(2H)-dione", "2-aminopyrimidine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1H-indene-1,3(2H)-dione and 2-aminopyrimidine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one." ] }

CAS RN

2053898-74-9

Molecular Formula

C11H5ClN2O

Molecular Weight

216.6

Purity

95

Origin of Product

United States

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